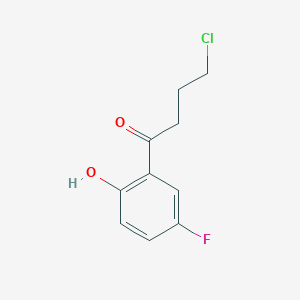
4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one
Descripción general
Descripción
4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one is a useful research compound. Its molecular formula is C10H10ClFO2 and its molecular weight is 216.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one is a synthetic organic compound characterized by its unique structure, which includes a chloro group, a fluoro group, and a hydroxy group attached to a phenyl ring. This molecular composition significantly influences its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.
The compound has the molecular formula and a molecular weight of approximately 230.66 g/mol. The presence of halogen substituents (chloro and fluoro) enhances its lipophilicity, which may improve interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor , modulating various biological processes such as inflammation and cancer cell proliferation. Its mechanism involves:
- Inhibition of Enzymes : It may inhibit enzymes that are critical in inflammatory pathways or cancer cell survival.
- Receptor Binding : The compound can bind to receptors, altering their activity and potentially leading to therapeutic effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown it can induce apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels and activating apoptotic pathways. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound reduced the viability of gastric cancer cell lines (SGC-7901, BGC-823, SNU-2016) at concentrations ranging from 9 to 12 µM, while curcumin required higher concentrations for similar effects .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SGC-7901 | 9 | ROS increase, apoptosis activation |
| BGC-823 | 10 | Inhibition of antiapoptotic proteins |
| SNU-2016 | 12 | Endoplasmic reticulum stress-mediated apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it exhibits activity against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.9 µg/mL |
| MRSA | 15.6 µg/mL |
| Acinetobacter baumannii | 3.9 µg/mL |
Case Studies
Several case studies have been conducted to evaluate the compound's efficacy in preclinical settings:
- Colon Cancer Study : A study assessing the effects of the compound on colon cancer cells revealed that it targets thioredoxin reductase (TrxR), leading to increased ROS levels and activation of the JNK signaling pathway, which is crucial for apoptosis induction .
- Combination Therapy : In vivo studies indicated that when combined with cisplatin, the compound enhanced anticancer effects against pancreatic cancer cells without significant toxicity to normal cells .
Propiedades
IUPAC Name |
4-chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c11-5-1-2-9(13)8-6-7(12)3-4-10(8)14/h3-4,6,14H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBSEPVUQCAIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















